DPP-4 Inhibitory Potency (Ki) Cross-Comparison with Marketed DPP-4 Inhibitors
BMS-767778 inhibits human DPP-4 with a Ki of 0.94 nM . In cross-study comparison, this places it among the most potent DPP-4 inhibitors characterized, with a Ki value comparable to saxagliptin (Ki = 0.6–1.3 nM) [1] and sitagliptin (Ki = 1 nM) , and approximately 2- to 3-fold more potent than vildagliptin (Ki = 2.18 nM) [2] and alogliptin (Ki = 2.63 nM) .
| Evidence Dimension | DPP-4 inhibitory constant (Ki, nM) |
|---|---|
| Target Compound Data | 0.94 nM (BMS-767778) |
| Comparator Or Baseline | Sitagliptin: 1 nM; Vildagliptin: 2.18 nM; Saxagliptin: 0.6–1.3 nM; Alogliptin: 2.63 nM |
| Quantified Difference | ~2.3x more potent than vildagliptin; ~2.8x more potent than alogliptin; comparable to sitagliptin and saxagliptin |
| Conditions | Recombinant human DPP-4 enzymatic assay; values represent inhibition constants (Ki) determined under standardized conditions |
Why This Matters
For researchers requiring high intrinsic DPP-4 inhibitory potency to achieve robust target engagement at low concentrations, BMS-767778 provides a Ki that is numerically superior to several widely used comparators, reducing the risk of incomplete target coverage in in vitro and ex vivo assays.
- [1] Tahrani AA, Piya MK, Barnett AH. Saxagliptin: a new DPP-4 inhibitor for the treatment of type 2 diabetes mellitus. Adv Ther. 2009;26(3):249-62. View Source
- [2] PMC Table 4: Ki and IC50 values of PmDAP IV and human DPP IV for several gliptins. Vildagliptin Ki = 2.18 ± 0.25 nM. Accessed 2026. View Source
